molecular formula C15H17N3O4S3 B2791197 N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-23-2

N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2791197
CAS RN: 851781-23-2
M. Wt: 399.5
InChI Key: IPFLPGLXBNNWQS-UHFFFAOYSA-N
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Description

“N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a chemical compound. It’s often used in research and has been mentioned in the context of cyclooxygenase-2 (COX-2) inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results . Such information typically includes properties like molecular weight, density, boiling point, and melting point.

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibitor

This compound has been evaluated in vitro as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme responsible for inflammation and pain. Inhibiting this enzyme can lead to reduced inflammation and pain relief, making this compound potentially useful in the development of anti-inflammatory drugs .

Anti-inflammatory Activity

The compound has shown good anti-inflammatory activity in vivo . This suggests potential applications in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases .

Ulcerogenic Liability

Regarding the ulcerogenic liability, the compound was found to be relatively safe . This is an important consideration in the development of new drugs, as many anti-inflammatory drugs can cause stomach ulcers .

Physicochemical Properties

The compound’s physicochemical properties have been studied in silico . Understanding these properties can help in the design of new drugs and predict how they might behave in the body .

ADME Prediction

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profiles have been predicted in silico . This information is crucial in drug development, as it can help predict a drug’s effectiveness, side effects, and potential interactions with other drugs .

Drug-likeness Profiles

The compound’s drug-likeness profiles have also been studied . This involves evaluating the compound against certain criteria to determine its suitability as a drug. Factors considered might include solubility, stability, and the likelihood of it reaching its target in the body .

Mechanism of Action

This compound has been mentioned in the context of cyclooxygenase-2 (COX-2) inhibitors . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.

properties

IUPAC Name

N-[4-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S3/c1-24(19,20)17-12-7-5-11(6-8-12)13-10-14(15-4-3-9-23-15)18(16-13)25(2,21)22/h3-9,14,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFLPGLXBNNWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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